

Ertapenem: A Comprehensive Guide to its Pharmacological Properties for Research Applications

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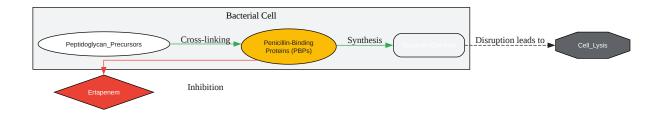
Introduction

Ertapenem is a parenteral carbapenem antibiotic belonging to the β -lactam class, distinguished by its broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2] Its unique pharmacokinetic profile, characterized by a long half-life, allows for a convenient once-daily dosing regimen.[2][3] This technical guide provides an indepth overview of the pharmacological properties of ertapenem, designed to support research and drug development endeavors.

Mechanism of Action

Ertapenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[4][5] This action is mediated through its binding to essential penicillin-binding proteins (PBPs), which are crucial enzymes in the terminal stages of peptidoglycan synthesis.[6][7] The inhibition of these enzymes disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[4][8] In Escherichia coli, ertapenem demonstrates a high affinity for PBPs 2 and 3, and also binds to PBPs 1a, 1b, 4, and 5.[6][9] Its stability against hydrolysis by a wide variety of β -lactamases, including penicillinases, cephalosporinases, and extended-spectrum β -lactamases (ESBLs), contributes significantly to its broad spectrum of activity.[3][7]





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Caption: Mechanism of action of Ertapenem.

Spectrum of Activity

Ertapenem is characterized by its potent activity against a wide array of common community-acquired pathogens.[2][10] It is highly effective against Enterobacteriaceae, including ESBL-producing strains.[9][11] Its spectrum also encompasses many Gram-positive aerobes and a broad range of anaerobic bacteria.[3][12] However, a notable feature of ertapenem is its limited activity against Pseudomonas aeruginosa and Acinetobacter species.[9][10] It is also not active against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium.[6][11]

Table 1: In Vitro Activity of Ertapenem Against Selected Pathogens



Bacterial Species	MIC50 (μg/mL)	MIC90 (μg/mL)
Escherichia coli	≤0.015	0.03
Klebsiella pneumoniae	0.03	0.06
Streptococcus pneumoniae (penicillin-susceptible)	≤0.015	0.03
Haemophilus influenzae	0.25	0.5
Bacteroides fragilis	0.25	1
Pseudomonas aeruginosa	>16	>16
Acinetobacter baumannii	>16	>16

Note: MIC values can vary based on the testing methodology and geographical location of isolates. The data presented is a summary from multiple sources for illustrative purposes.[13] [14][15]

Pharmacokinetics

The pharmacokinetic profile of ertapenem is a key differentiator from other carbapenems, enabling once-daily administration.[16]

Table 2: Key Pharmacokinetic Parameters of Ertapenem in Healthy Adults (1 g Intravenous Dose)



Parameter	Value	Reference
Peak Plasma Concentration (Cmax)	~155 mg/L (total drug)	[14]
Time to Peak Concentration (Tmax)	~0.5 hours (end of infusion)	[17]
Area Under the Curve (AUC ₀₋₂₄)	~422 mg·h/L (blister fluid), ~694 mg·h/L (plasma)	[10]
Volume of Distribution (Vd)	~0.12 L/kg	[18]
Plasma Protein Binding	~85-95% (concentration-dependent)	[10][17]
Elimination Half-life (t ₁ / ₂)	~4 hours	[10][19]
Total Body Clearance (CL)	~27-30 mL/min	[17]
Renal Clearance	~12.8 mL/min (intact drug)	[10]
Primary Route of Elimination	Renal (approximately 80% of the dose recovered in urine as active drug and metabolite)	[10]

Ertapenem exhibits concentration-dependent plasma protein binding, primarily to albumin.[17] [20] At lower concentrations (<50 μ g/mL), it is approximately 95% bound, which decreases to about 92% at higher concentrations (150 μ g/mL).[17][19] This high degree of protein binding contributes to its long elimination half-life.[3]

Pharmacodynamics

The bactericidal activity of ertapenem, like other β -lactam antibiotics, is time-dependent.[7] The key pharmacodynamic index predicting its efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC) of the target pathogen.[18][21] For carbapenems, a %fT > MIC of \geq 40% is generally associated with optimal bactericidal effect.[18][22]

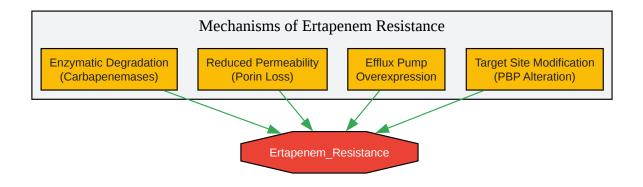
Mechanisms of Resistance



Bacterial resistance to ertapenem can emerge through several mechanisms:

- Enzymatic Degradation: Production of carbapenemases, which are β-lactamases capable of hydrolyzing carbapenems (e.g., KPC, VIM, IMP, NDM).[4][14]
- Reduced Permeability: Alterations or loss of outer membrane porins (in Gram-negative bacteria), which restricts the entry of ertapenem into the periplasmic space.[23][24]
- Efflux Pumps: Overexpression of multidrug efflux pumps that actively transport ertapenem out of the bacterial cell.[6][25]
- Target Site Modification: Alterations in penicillin-binding proteins that reduce their affinity for ertapenem.[6]

The combination of β -lactamase production (such as an ESBL or AmpC) with porin loss is a significant mechanism of ertapenem resistance in Enterobacteriaceae.[23][24]



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Caption: Mechanisms of bacterial resistance to Ertapenem.

Experimental Protocols for Research Applications In Vitro Susceptibility Testing: Broth Microdilution Method

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.[13]



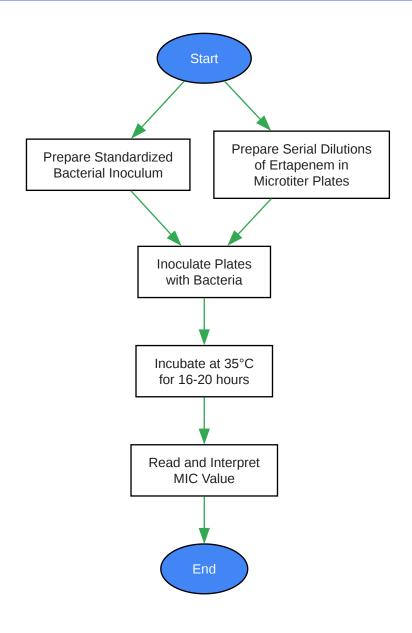




Methodology:

- Preparation of Ertapenem Stock Solution: Prepare a stock solution of ertapenem powder in a suitable solvent as per the manufacturer's instructions and CLSI guidelines.
- Preparation of Microdilution Plates: Perform serial two-fold dilutions of the ertapenem stock solution in cation-adjusted Mueller-Hinton broth (for non-fastidious organisms) in 96-well microtiter plates to achieve a range of final concentrations.[13]
- Inoculum Preparation: Culture the bacterial isolate on an appropriate agar medium overnight.
 Prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.
 Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵
 CFU/mL in each well.[13]
- Inoculation and Incubation: Inoculate the microtiter plates with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35°C for 16-20 hours in ambient air.[13]
- MIC Determination: The MIC is defined as the lowest concentration of ertapenem that completely inhibits visible growth of the organism.[13]





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Caption: Workflow for antimicrobial susceptibility testing.

In Vivo Efficacy Assessment: Neutropenic Murine Thigh Infection Model

This animal model is widely used to evaluate the in vivo efficacy of antimicrobial agents and to establish pharmacokinetic/pharmacodynamic (PK/PD) targets.[21][26]

Methodology:

Animal Model: Typically, female ICR or BALB/c mice are used.[21][26]



- Induction of Neutropenia: Neutropenia is induced by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[21]
- Infection: A standardized inoculum of the test organism (e.g., S. pneumoniae, K. pneumoniae) is injected into the thigh muscle of the mice.[26]
- Treatment: Ertapenem treatment is initiated at a specified time post-infection (e.g., 2 hours).
 The dosing regimen is designed to simulate human pharmacokinetic profiles.[26]
- Efficacy Endpoint: At a predetermined time (e.g., 24 hours post-treatment initiation), mice are euthanized, and the thigh muscles are excised and homogenized. The homogenates are serially diluted and plated to determine the bacterial load (CFU/thigh). Efficacy is measured by the reduction in bacterial density compared to untreated control animals.[21][26]

Conclusion

Ertapenem remains a valuable antimicrobial agent for research and clinical applications due to its broad spectrum of activity against common pathogens and its favorable pharmacokinetic profile. A thorough understanding of its pharmacological properties, including its mechanism of action, spectrum, PK/PD parameters, and mechanisms of resistance, is crucial for its appropriate use in research settings and for the development of new therapeutic strategies. This guide provides a foundational resource for scientists and researchers working with this important carbapenem antibiotic.

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